

unpublished clinical trial data for Irtemazole

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Compound of Interest

Compound Name: *Irtemazole*

Cat. No.: *B10783768*

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Technical Guide: Irtemazole

Disclaimer: This document summarizes the limited publicly available information on **Irtemazole**. There is no substantive unpublished clinical trial data in the public domain regarding this compound. The development of **Irtemazole** was discontinued, and detailed information regarding its clinical trials, full mechanism of action, and reasons for discontinuation are not publicly accessible.

Introduction

Irtemazole is a benzimidazole derivative that was under initial development by Janssen LP. While its intended therapeutic area is not extensively documented in publicly available sources, the limited data suggests it was investigated for its effects on uric acid levels. The global research and development status of **Irtemazole** is listed as discontinued[1].

Quantitative Data

The only publicly available quantitative data for **Irtemazole** comes from a small study in healthy, normouricaemic subjects. The study investigated the uricosuric effect of the drug, which is the promotion of uric acid excretion.

Table 1: Uricosuric Effect of **Irtemazole** in Healthy Subjects[1]

Parameter	Value
Number of Subjects	6
Dosage Range	12.5 to 50 mg
Maximal Decrease in Plasma Uric Acid	46.5% (observed 8 to 12 hours post-administration)
Onset of Uricosuric Effect	Within the first 60 minutes post-administration
Duration of Uricosuric Effect	7 to 24 hours
Time to Baseline Renal Uric Acid Excretion	8 to 16 hours
Time to Baseline Uric Acid Clearance	10.0 to 12.0 hours
Dose for Half-Maximal Effect (D50)	Average of 24.7 mg (range: 16.3 mg to 34.2 mg)

Note: A dose-related increase in the uricosuric effect was observed between 12.5 mg and 37.5 mg, with no significant difference in effect between 37.5 mg and 50 mg of **Irtemazole**[\[1\]](#).

Experimental Protocols

Detailed experimental protocols for **Irtemazole** studies are not available in the public domain. Based on the summary of the uricosuric effect study, a generalized protocol can be inferred.

Protocol: Evaluation of Uricosuric Effects in Healthy Volunteers

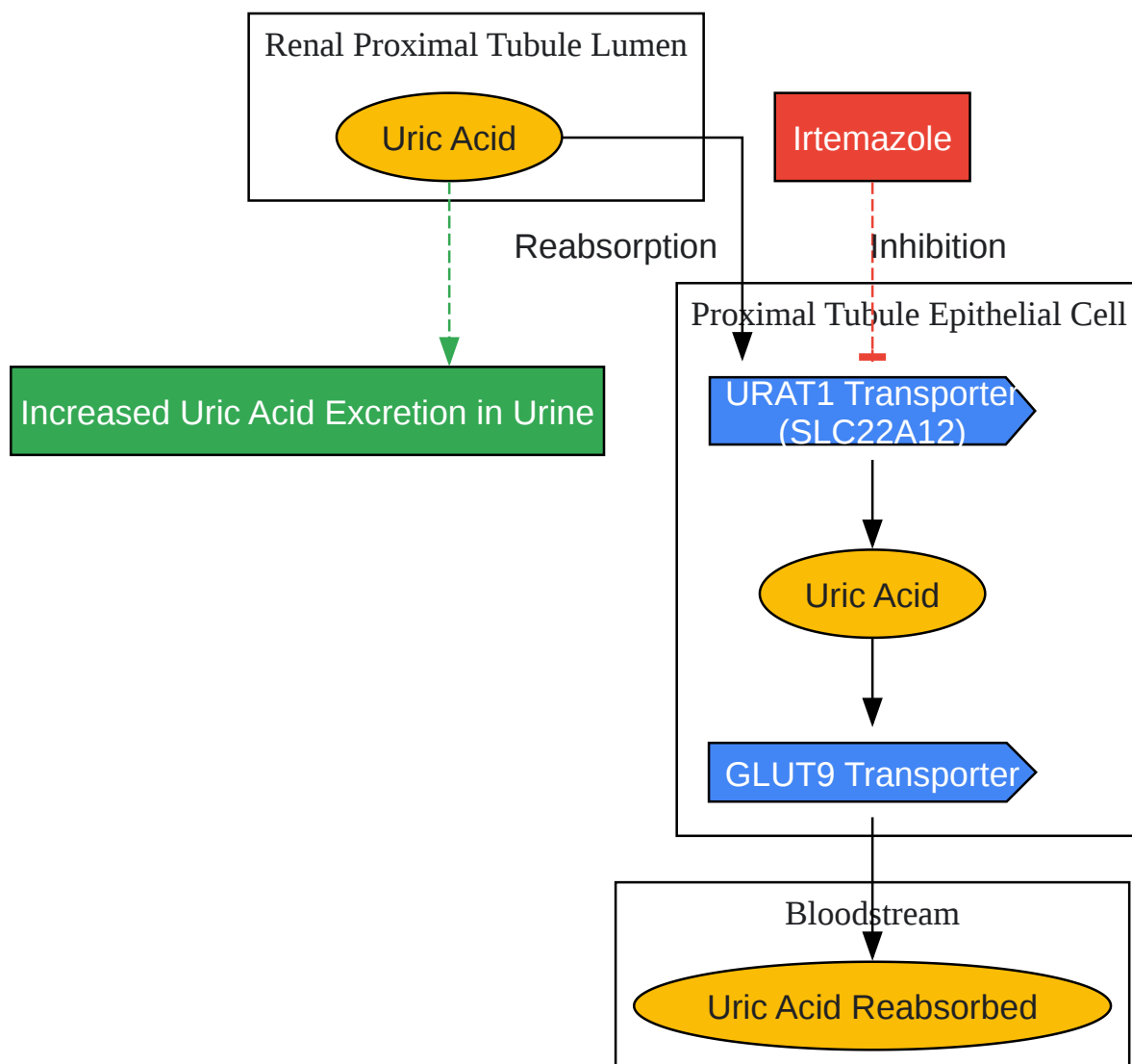
- **Study Design:** A dose-escalation study to evaluate the pharmacodynamic effects of **Irtemazole** on plasma and renal uric acid levels.
- **Participants:** A small cohort of healthy volunteers with normal baseline uric acid levels (normouricaemic).
- **Intervention:** Oral administration of single doses of **Irtemazole** across a specified range (e.g., 12.5 mg, 25 mg, 37.5 mg, 50 mg).
- **Data Collection:**

- Serial blood samples were collected at predefined time points (e.g., over a 24-hour period) to measure plasma uric acid concentrations.
- Urine samples were collected over the same period to measure renal uric acid excretion and clearance.
- Primary Endpoints:
 - Change in plasma uric acid concentration from baseline.
 - Change in renal uric acid excretion and clearance from baseline.
- Secondary Endpoints:
 - Time to onset and duration of the uricosuric effect.
 - Dose-response relationship.

Hypothetical Mechanism of Action and Signaling Pathway

The observed uricosuric effect of **Irtemazole** suggests that it may act on the renal tubules to increase the excretion of uric acid. Uricosuric drugs typically function by inhibiting the reabsorption of uric acid from the kidneys back into the bloodstream[1][2]. A key protein in this process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the majority of uric acid reabsorption[3][4][5].

The following diagram illustrates a hypothetical mechanism of action for **Irtemazole** as a uricosuric agent, based on the known pathways of renal urate transport.



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Caption: Hypothetical mechanism of **Irtemazole** as a uricosuric agent.

Pathway Description:

- In the renal proximal tubule, uric acid is filtered from the blood into the tubular lumen.
- The URAT1 transporter, located on the apical membrane of the epithelial cells, reabsorbs a significant portion of this uric acid back into the cells.

- From the epithelial cells, uric acid is then transported into the bloodstream, primarily via the GLUT9 transporter on the basolateral membrane.
- It is hypothesized that **Irtemazole** inhibits the URAT1 transporter.
- This inhibition blocks the reabsorption of uric acid from the tubular lumen.
- As a result, more uric acid remains in the tubule and is excreted in the urine, leading to a decrease in plasma uric acid levels.

Conclusion

The available information on **Irtemazole** is sparse. The only quantitative data points to a uricosuric effect, suggesting a potential mechanism of action involving the inhibition of renal uric acid transporters. However, without access to unpublished clinical trial data, a comprehensive understanding of **Irtemazole**'s pharmacology, efficacy, and safety profile remains elusive. The discontinuation of its development suggests that it may not have met the required efficacy or safety endpoints, or that it was deprioritized for other strategic reasons. Researchers and drug development professionals should be aware of the limited nature of the public data on this compound.

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